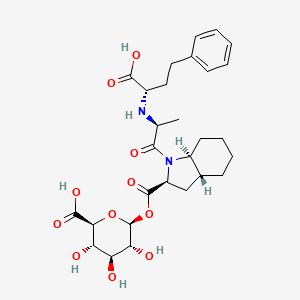
Trandolaprilat Acyl-|A-D-glucuronide, 65%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trandolaprilat Acyl-β-D-glucuronide, 65% is a specialty product used for proteomics research . It has a molecular weight of 578.61 and a molecular formula of C28H38N2O11 .
Synthesis Analysis
Trandolaprilat Acyl-β-D-glucuronide, 65% is a metabolite of Trandolapril . Trandolapril is a non-sulhydryl prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications . It is metabolized to its biologically active diacid form, trandolaprilat, in the liver .Molecular Structure Analysis
The molecular structure of Trandolaprilat Acyl-β-D-glucuronide, 65% is represented by the formula C28H38N2O11 . The molecular weight of this compound is 578.61 .Chemical Reactions Analysis
Trandolaprilat Acyl-β-D-glucuronide, 65% is a metabolite of Trandolapril . Trandolapril is metabolized in the liver to its biologically active diacid form, trandolaprilat . At least 7 other metabolites, principally glucuronide conjugates or de-esterification products, have been identified .Physical And Chemical Properties Analysis
The physical and chemical properties of Trandolaprilat Acyl-β-D-glucuronide, 65% include a molecular weight of 578.61 and a molecular formula of C28H38N2O11 .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Trandolapril, the prodrug of Trandolaprilat, has been extensively studied for its pharmacokinetics and metabolism. Trandolaprilat itself is known for its potent ACE inhibition capabilities. It undergoes extensive metabolism in the liver, converting into its active form, Trandolaprilat, which then exerts its therapeutic effects primarily through the inhibition of the angiotensin-converting enzyme (ACE). Studies have demonstrated that Trandolaprilat has a higher lipophilicity compared to other ACE inhibitor metabolites, which suggests a different pathway for its excretion. Notably, Trandolaprilat does not appear to be excreted via ATP-dependent active transporters in bile, contrasting with some other ACE inhibitors (Shionoiri et al., 2001).
Hepatobiliary Excretion System
Research into the excretion mechanisms of Trandolaprilat has provided insights into the hepatobiliary excretion system. Specifically, it was found that Trandolaprilat's pharmacological profile does not significantly influence the canalicular multispecific organic anion transporter (cMOAT), suggesting a unique pathway for its biliary excretion (Shionoiri et al., 2001).
Role of Carboxylesterase 1 in Metabolism
The role of carboxylesterase 1 (CES1) in the metabolism of Trandolapril to Trandolaprilat, and the impact of genetic variants on this process, have been a subject of study. Trandolapril is rapidly hydrolyzed to Trandolaprilat in the liver, a process significantly influenced by CES1. Genetic variations in CES1 can affect the efficiency of this conversion, potentially impacting the drug's pharmacokinetics and pharmacodynamics in the human body (Zhu et al., 2009).
Stability and Reactivity of Acyl Glucuronides
The stability and reactivity of acyl glucuronides, including those related to Trandolaprilat, have been explored to understand their potential toxicological implications. Acyl glucuronides, due to their electrophilic nature, can form adducts with proteins and may undergo intramolecular rearrangement. These properties are crucial for assessing the safety and efficacy of drugs that form acyl glucuronides as metabolites (Camilleri et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O11/c1-14(29-17(25(35)36)12-11-15-7-3-2-4-8-15)24(34)30-18-10-6-5-9-16(18)13-19(30)27(39)41-28-22(33)20(31)21(32)23(40-28)26(37)38/h2-4,7-8,14,16-23,28-29,31-33H,5-6,9-13H2,1H3,(H,35,36)(H,37,38)/t14-,16+,17-,18-,19-,20-,21-,22+,23-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDQQJMZPSYJNF-DCEOHSSISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC(CCC4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N[C@@H](CCC4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858500 |
Source


|
| Record name | (2S,3S,4S,5R,6S)-6-({(2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trandolaprilat Acyl-|A-D-glucuronide, 65% | |
CAS RN |
1260610-97-6 |
Source


|
| Record name | (2S,3S,4S,5R,6S)-6-({(2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

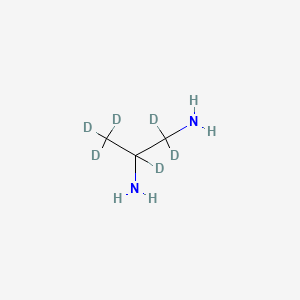
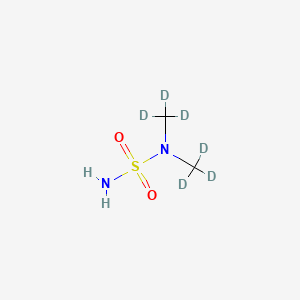
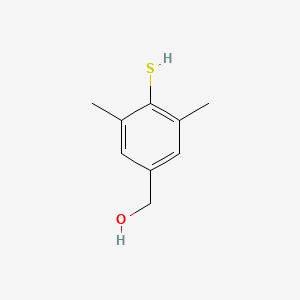
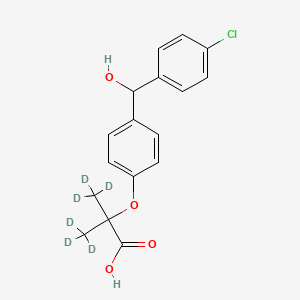
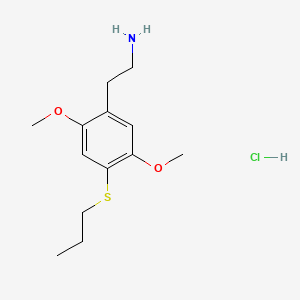
![1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one](/img/structure/B563678.png)
![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc](/img/structure/B563680.png)
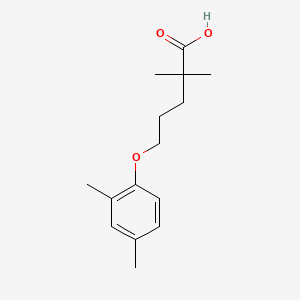

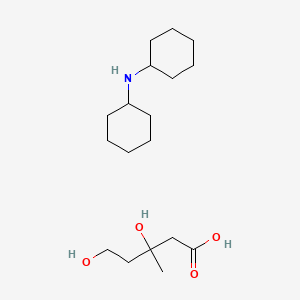
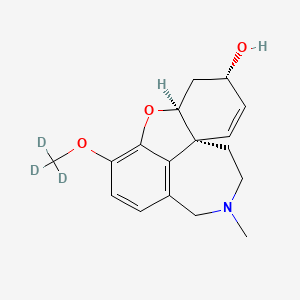
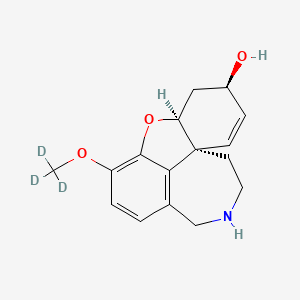
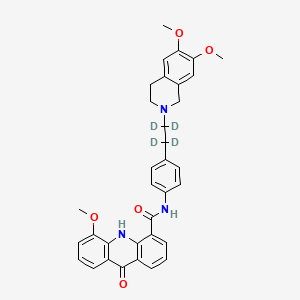
![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)